ETHYL 2-(QUINOLINE-2-AMIDO)-1,3-BENZOTHIAZOLE-6-CARBOXYLATE
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, including Ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate, involves both traditional multistep reactions and one-pot atom economy processes using green chemistry principles and easily available reagents . Special attention is paid to the methods of the thiazole ring closure and chemical modification by the introduction of pharmacophore groups .Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate is C10H10N2O2S . Its molecular weight is 222.26 .Chemical Reactions Analysis
Benzothiazole derivatives are used in organic synthesis, in various industrial and consumer products, and in drugs, with a wide spectrum of biological activity . The properties of the benzothiazole moiety are strongly affected by the nature and position of substitutions .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate derivatives and related compounds, exploring their chemical properties and potential as intermediates for further chemical reactions. For instance, studies have elaborated on the synthesis of various heterocyclic compounds, demonstrating the versatility of ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate in producing a wide range of derivatives through reactions with different chlorinated heterocycles. These compounds generally exhibit significant biological activity, such as the loss of motor control in mice, highlighting their potential in neuroscience research Central Nervous System Active Compounds. XV. 2-Arylisoxazol-5(2H)-ones.
Biological Activities
The compound has been the subject of studies investigating its biological activities, including anti-inflammatory, analgesic, and antipyretic properties. Research into heterocyclic compounds, including ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate derivatives, has shown potential in the development of new therapeutic agents. Such studies aim at understanding the compound's mechanism of action and its potential use in treating various conditions Research on heterocyclic compounds. XIV - Imidazothiazole and imidazobenzothiazole derivatives: synthesis and antiinflammatory activity.
Material Science Applications
In the field of material science, ethyl 2-(2-quinolylcarbonylamino)benzothiazole-6-carboxylate and its derivatives have been explored for their potential applications in the fabrication of organic photodiodes. The synthesis of novel compounds and their incorporation into nanostructured films have demonstrated unique optical properties, suggesting their utility in the development of advanced photodiode technologies. This research highlights the compound's role in enhancing the performance of optoelectronic devices Design, fabrication and optical characterizations of pyrimidine fused quinolone carboxylate moiety for photodiode applications.
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-(quinoline-2-carbonylamino)-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3S/c1-2-26-19(25)13-8-9-15-17(11-13)27-20(22-15)23-18(24)16-10-7-12-5-3-4-6-14(12)21-16/h3-11H,2H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIAHGZCYVCHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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